molecular formula C11H16Cl2N4 B12306910 6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride

6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride

Cat. No.: B12306910
M. Wt: 275.17 g/mol
InChI Key: LHDQMNGKUIHEIR-UHFFFAOYSA-N
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Description

6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that features a piperidine ring fused to a pyrazolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyrazolopyridine moieties makes it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride typically involves the following steps:

    Formation of the Pyrazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrazolopyridine core.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazolopyridine core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended therapeutic application.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidinone share the piperidine ring structure.

    Pyrazolopyridine Derivatives: Compounds such as pyrazolopyridine itself and its various substituted derivatives.

Uniqueness

6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride is unique due to the combination of the piperidine and pyrazolopyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable scaffold for drug discovery and development, offering potential advantages over simpler analogs.

Properties

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

IUPAC Name

6-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine;dihydrochloride

InChI

InChI=1S/C11H14N4.2ClH/c1-2-8(6-12-5-1)10-4-3-9-7-13-15-11(9)14-10;;/h3-4,7-8,12H,1-2,5-6H2,(H,13,14,15);2*1H

InChI Key

LHDQMNGKUIHEIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC3=C(C=C2)C=NN3.Cl.Cl

Origin of Product

United States

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